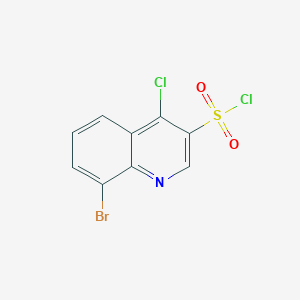

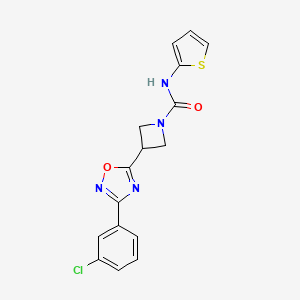

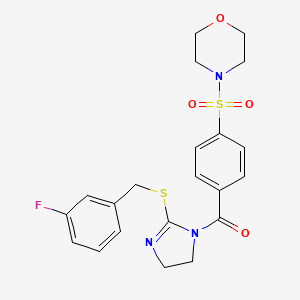

![molecular formula C25H22N2O5 B2529510 (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929819-83-0](/img/structure/B2529510.png)

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of zinc carboxylate complexes as described in the first paper involves the coordination of zinc ions with carboxylate anions and nitrogen chelating agents. Specifically, ethylenediammonium tris-2,3-pyridine dicarboxylato zinc(II) trihydrate is synthesized, where the zinc(II) ion exhibits a distorted octahedral coordination geometry. The complex is characterized by the presence of three coordinating carboxylate anions and nitrogen chelating zinc ions, with additional uncoordinated carboxylate groups. A mixed metal coordination polymer is also synthesized, featuring a tetrahedral environment around the zinc ion, with acetate and carboxylate ligands binding to the zinc ion and bridging dinuclear units of sodium ions .

In the second paper, a benzoxazine monomer featuring azobenzene and pyridine units is prepared through the reaction of paraformaldehyde, aniline, and a compound obtained from a diazonium reaction. The azobenzene and pyridine groups serve dual roles: enabling photoisomerization and acting as a catalyst for the ring-opening polymerization of benzoxazine units. The presence of zinc perchlorate [Zn(ClO4)2] not only improves the thermal properties of the resulting polybenzoxazine but also facilitates the ring-opening polymerization at a significantly lower temperature .

Molecular Structure Analysis

The molecular structure of the zinc carboxylate complexes is detailed with a focus on the coordination environment of the zinc ions. In the first complex, the zinc ion is surrounded by carboxylate anions and nitrogen donors in a distorted octahedral geometry. The second complex features a polymeric structure with zinc ions in a tetrahedral environment, coordinated by carboxylate and acetate ligands, and linked to sodium ions .

The benzoxazine monomer synthesized in the second paper incorporates azobenzene and pyridine units, which are crucial for the monomer's functionality. The azobenzene unit allows for photoisomerization between its trans and cis forms, while the pyridine unit plays a role in catalyzing the polymerization process. The molecular structure of the polybenzoxazine is further stabilized by metal-ligand coordination involving zinc cations .

Chemical Reactions Analysis

The catalytic ability of the zinc carboxylate complexes towards carbon-carbon bond formation is explored in the first paper. The complexes catalyze reactions between 3,4-dimethoxy benzaldehyde and acetone, demonstrating their potential in synthetic organic chemistry .

In the second paper, the azobenzene and pyridine groups in the benzoxazine monomer catalyze the ring-opening polymerization of the benzoxazine units. The addition of zinc perchlorate enhances this process, allowing for polymerization at lower temperatures and improving the thermal properties of the material through physical crosslinking and metal-ligand interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized complexes and polymers are characterized using various analytical techniques. The zinc carboxylate complexes exhibit a distorted octahedral and tetrahedral coordination geometry, which is significant for their reactivity and catalytic properties . The benzoxazine monomer's ability to undergo photoisomerization and its accelerated polymerization due to the basicity of the azobenzene and pyridine groups are key chemical properties. The presence of zinc perchlorate not only improves the thermal stability of the polybenzoxazine but also allows for lower temperature curing, overcoming one of the traditional limitations of polybenzoxazines .

科学的研究の応用

Synthesis and Structural Analysis

Compounds within the benzoxazine and benzofuroxan families, including analogs and derivatives, have been synthesized and studied for their structural properties and potential applications. For instance, the synthesis of benzoxazine and oxazepine derivatives through specific chemical reactions showcases the interest in these compounds for their structural mimicry and potential biological activity (Hsu et al., 1996). Similarly, the exploration of dihydro-benz[1,3]oxazine derivatives from acyl-cyanatobenzenes underlines the synthetic pathways to create novel compounds with unique structures (Buttke et al., 1993).

Biological Activity and Applications

Studies on benzoxazine derivatives also explore their biological activities, such as DNA-PK inhibition and anti-platelet activity, suggesting their potential in medical and pharmaceutical applications. For example, new benzoxazine compounds have been synthesized and tested for their effects on collagen-induced platelet aggregation, showing significant inhibitory activity in some cases (Ihmaid et al., 2012). This points to the potential of benzoxazine derivatives in developing new therapeutic agents.

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of antibacterial activity of benzoxazine analogues underscore the antimicrobial potential of these compounds. Some synthesized benzoxazine derivatives exhibit good activity against various bacterial strains, suggesting their applicability in combating microbial infections (Kadian et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-29-21-7-5-16(10-22(21)30-2)11-23-24(28)18-6-8-20-19(25(18)32-23)14-27(15-31-20)13-17-4-3-9-26-12-17/h3-12H,13-15H2,1-2H3/b23-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVJAYALPDZFP-KSEXSDGBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

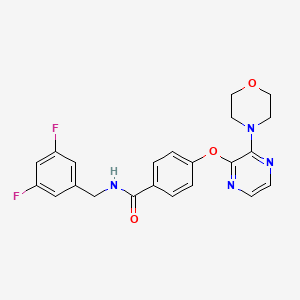

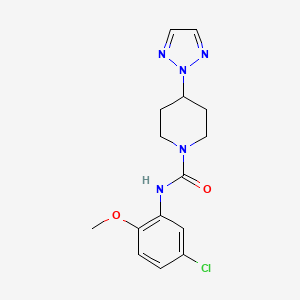

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

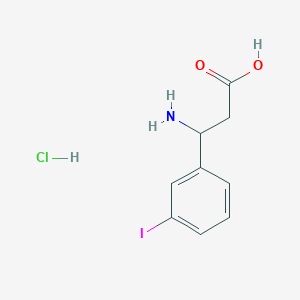

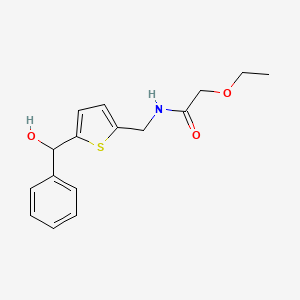

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

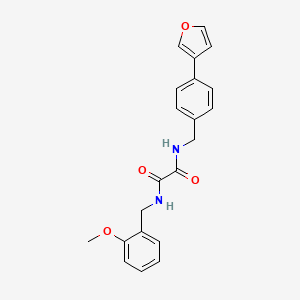

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)